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Compound of Interest

Compound Name: Arachidyl oleate

Cat. No.: B1238231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for Arachidyl oleate. Detailed experimental

protocols and data interpretations are included to support researchers and professionals in

drug development and related scientific fields.

Introduction to Arachidyl Oleate
Arachidyl oleate (IUPAC name: icosyl (9Z)-octadec-9-enoate) is a wax ester composed of

arachidyl alcohol (a 20-carbon saturated fatty alcohol) and oleic acid (an 18-carbon

monounsaturated fatty acid).[1][2] As a member of the wax ester class, it shares properties with

other long-chain esters that play significant roles in various biological systems, from energy

storage in marine organisms to waterproofing in insects. The anti-inflammatory and anti-

obesogenic properties observed in some wax esters make them an area of interest for

pharmaceutical and nutraceutical research.

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for Arachidyl
oleate in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Below are the detailed ¹H and ¹³C NMR data for Arachidyl oleate.

2.1.1. ¹H NMR Spectroscopic Data (Predicted)

While a complete experimental ¹H NMR spectrum for Arachidyl oleate is not readily available

in the public domain, a highly accurate prediction can be made based on the well-established

spectral data of its constituent moieties: oleic acid and arachidyl alcohol (1-eicosanol).[3][4][5]

The chemical shifts of the protons in the final ester are not expected to deviate significantly

from their values in the precursor molecules, with the exception of the protons closest to the

ester linkage.

Atom Number Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J) in

Hz

1' -CH₂-O-C(=O)- 4.05 t 6.7

2' -CH₂-CH₂-O- 1.63 p 6.8

3' to 19' -(CH₂)₁₇- 1.25 br s -

20' -CH₃ 0.88 t 7.0

2 -C(=O)-CH₂- 2.28 t 7.5

3
-C(=O)-CH₂-

CH₂-
1.61 p 7.4

4 to 7 -(CH₂)₄- 1.29 br s -

8, 11 =C-CH₂- 2.01 m -

9, 10 -CH=CH- 5.34 m -

12 to 17 -(CH₂)₆- 1.29 br s -

18 -CH₃ 0.88 t 7.0

Predicted data is based on typical values for long-chain esters and the known spectra of oleic

acid and arachidyl alcohol.
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2.1.2. ¹³C NMR Spectroscopic Data

The following table summarizes the expected chemical shifts for the carbon atoms in Arachidyl
oleate, based on available spectral data.

Atom Number Assignment Chemical Shift (ppm)

1' -CH₂-O-C(=O)- 64.4

2' -CH₂-CH₂-O- 28.7

3'-18' -(CH₂)₁₆- 29.2-29.7

19' -CH₂-CH₃ 22.7

20' -CH₃ 14.1

1 -C=O 173.9

2 -C(=O)-CH₂- 34.4

3 -C(=O)-CH₂-CH₂- 25.0

4-7 -(CH₂)₄- 29.1-29.7

8 =C-CH₂- 27.2

9 -CH= 129.8

10 =CH- 130.0

11 -CH₂-C= 27.2

12-15 -(CH₂)₄- 29.1-29.7

16 -CH₂- 31.9

17 -CH₂-CH₃ 22.7

18 -CH₃ 14.1

Data is referenced from publicly available spectra of Arachidyl oleate and similar long-chain

esters.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the

determination of molecular weight and elemental composition, as well as structural elucidation

through fragmentation analysis.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, the fragmentation of long-chain wax esters upon electron ionization (EI) typically

involves cleavages around the ester functional group. Key fragmentation patterns for

Arachidyl oleate are presented below.

m/z Proposed Fragment Ion Interpretation

562 [M]⁺ Molecular ion

282 [C₁₈H₃₄O₂]⁺ Oleic acid moiety

281 [C₂₀H₄₁]⁺ Arachidyl alkyl chain

264 [C₁₈H₃₂O]⁺
Loss of water from the oleic

acid moiety

Fragmentation patterns are based on general principles for long-chain wax esters and available

spectral data.

2.2.2. Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS studies on Arachidyl oleate have identified characteristic product ions that are

diagnostic for the fatty acyl and fatty alcohol components.

Precursor Ion Product Ion (m/z) Interpretation

[M+NH₄]⁺ [RCOOH₂]⁺ Protonated oleic acid

[M+NH₄]⁺ [RCO]⁺ Oleoyl acylium ion

[M+NH₄]⁺ [RCO - H₂O]⁺ Dehydrated oleoyl acylium ion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1238231?utm_src=pdf-body
https://www.benchchem.com/product/b1238231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for a lipid

sample such as Arachidyl oleate.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of Arachidyl oleate into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Gently vortex the vial until the sample is completely dissolved.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence (e.g., zg30).

Number of Scans: 16-64.

Relaxation Delay: 1.0 s.

Acquisition Time: ~4 s.

Spectral Width: 12-15 ppm.

¹³C NMR Acquisition:

Spectrometer: 400 MHz (100 MHz for ¹³C) or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096.
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Relaxation Delay: 2.0 s.

Acquisition Time: ~1-2 s.

Spectral Width: 200-240 ppm.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the Arachidyl
oleate molecule.

GC-MS Protocol
Sample Preparation:

Prepare a stock solution of Arachidyl oleate in a suitable solvent (e.g., hexane or

dichloromethane) at a concentration of 1 mg/mL.

Prepare a series of dilutions for calibration if quantitative analysis is required.

GC-MS Analysis:

Gas Chromatograph: Agilent GC or equivalent.

Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25

µm film thickness).

Oven Temperature Program:

Initial temperature: 150°C, hold for 2 min.
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Ramp: 10°C/min to 320°C.

Hold: 10 min at 320°C.

Injector Temperature: 280°C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection Volume: 1 µL in splitless mode.

Mass Spectrometer: Quadrupole or ion trap mass analyzer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 50-600.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Data Analysis:

Identify the peak corresponding to Arachidyl oleate based on its retention time.

Analyze the mass spectrum of the peak and identify the molecular ion and key fragment

ions.

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for

confirmation.

Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of

Arachidyl oleate.
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Experimental workflow for spectroscopic analysis.
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Biosynthesis and Esterification
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Biosynthesis of Arachidyl oleate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Arachidyl oleate | C38H74O2 | CID 6436542 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. larodan.com [larodan.com]

3. Oleic acid(112-80-1) 1H NMR spectrum [chemicalbook.com]

4. researchgate.net [researchgate.net]

5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental)
(HMDB0000207) [hmdb.ca]

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Arachidyl Oleate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238231#spectroscopic-data-nmr-ms-of-arachidyl-
oleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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